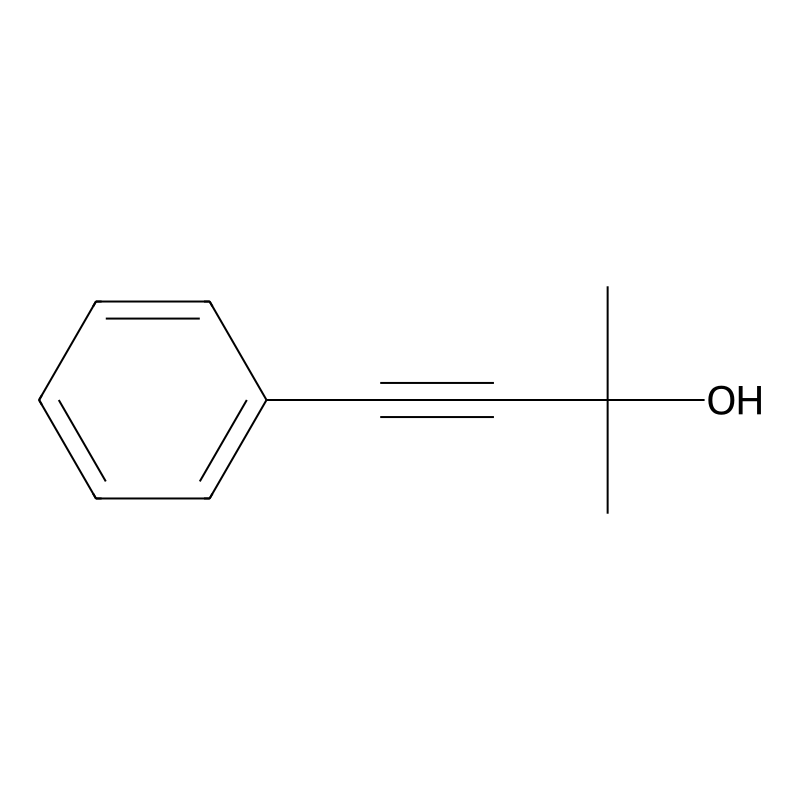2-Methyl-4-phenylbut-3-yn-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Potential Applications
2-Methyl-4-phenylbut-3-yn-2-ol, also known as 2-hydroxy-2-methyl-4-phenyl-3-butyne, is an organic compound with the molecular formula C11H12O. It possesses a unique structure containing a combination of functional groups, including an alkyne (triple bond between carbon atoms), a phenyl ring (benzene), a hydroxyl group (alcohol), and a methyl group.
This particular combination of features has generated interest among researchers due to its potential applications in various scientific fields. Some potential areas of exploration include:
- Synthetic Organic Chemistry: The presence of the alkyne moiety makes 2-Methyl-4-phenylbut-3-yn-2-ol a valuable building block for the synthesis of more complex molecules. Its reactivity allows for various functional group transformations, potentially leading to novel materials or drug candidates PubChem: ).
- Material Science: The rigid structure and aromatic character of the molecule could be beneficial in the design of new materials with specific properties, such as polymers or liquid crystals ScienceDirect: .
2-Methyl-4-phenylbut-3-yn-2-ol, with the molecular formula C₁₁H₁₂O, is classified as an alkyne due to the presence of a carbon-carbon triple bond. This compound features both a phenyl group and a hydroxyl group attached to a butynyl chain, making it structurally unique among alkynes. It appears as a colorless to pale yellow liquid and has a boiling point of approximately 259.9 °C and a melting point between 48 °C and 49 °C .
- Oxidation: This compound can be oxidized to yield ketones or carboxylic acids.
- Reduction: The triple bond can be reduced to form alkenes or alkanes.
- Substitution: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
- Reduction Catalysts: Hydrogenation reactions typically utilize palladium on carbon (Pd/C).
- Substitution Reagents: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed for substitution reactions .
Major Products Formed
The oxidation may yield ketones or carboxylic acids, while reduction leads to alkenes or alkanes. Substitution reactions can produce alkyl halides or other derivatives.
Although specific biological activities of 2-Methyl-4-phenylbut-3-yn-2-ol are not extensively documented, it is known to act as a precursor in the synthesis of various terpenes and terpenoids. These compounds often exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. Furthermore, it has been noted that this compound may interact with certain cytochrome P450 enzymes, potentially influencing drug metabolism .
The synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol can be achieved through the condensation of acetylene and acetone. This reaction can be catalyzed using either a base such as potassium t-butoxide or Lewis acid catalysts. On an industrial scale, this compound is produced primarily for its role as a precursor in the synthesis of terpenes and terpenoids .
2-Methyl-4-phenylbut-3-yn-2-ol finds utility in various fields:
- Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in the production of complex organic molecules.
- Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activity.
- Research: It is utilized in studies focusing on reaction mechanisms involving alkynes and alcohols .
Several compounds share structural similarities with 2-Methyl-4-phenylbut-3-yn-2-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Pheylbutynol | Lacks methyl group at the second position | Simpler structure compared to 2-Methyl... |
| 4-Pheylbutynol | Different substitution patterns | Lacks the hydroxyl group |
| 3-Hydroxybutyne | Contains a hydroxyl group but lacks phenyl | Less complex than 2-Methyl... |
Uniqueness
The uniqueness of 2-Methyl-4-phenylbut-3-yn-2ol lies in its combination of both phenyl and hydroxyl groups on a butynyl chain. This specific arrangement imparts distinct chemical properties and reactivity patterns that are not found in other similar compounds .








